molecular formula C8H13N3O3 B12080744 Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate

Cat. No.: B12080744
M. Wt: 199.21 g/mol
InChI Key: SAICQWUIHDHERX-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate is a pyrazole-derived small molecule characterized by a methyl ester group, a pyrazole ring substituted with a 2-aminoethoxy moiety at the 4-position, and an acetamide linker. Its structural features make it relevant for applications in drug discovery, particularly as a precursor for kinase inhibitors or bioactive conjugates .

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

methyl 2-[4-(2-aminoethoxy)pyrazol-1-yl]acetate

InChI

InChI=1S/C8H13N3O3/c1-13-8(12)6-11-5-7(4-10-11)14-3-2-9/h4-5H,2-3,6,9H2,1H3

InChI Key

SAICQWUIHDHERX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=N1)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate typically involves the reaction of 2-aminoethanol with a pyrazole derivative, followed by esterification. One common method includes:

    Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aminoethoxy group: This step involves the reaction of the pyrazole derivative with 2-aminoethanol, often in the presence of a catalyst.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where various substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyrazole ring.

Major Products Formed:

    Oxidation: Oxo derivatives of the aminoethoxy group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate has been identified as a lead compound for developing new anticancer drugs. Research indicates that compounds with similar pyrazole structures exhibit promising results in inhibiting cancer cell growth. The biological activity of this compound has been explored in various studies, particularly its potential as an anticancer agent. For example, studies have shown that derivatives of pyrazole can inhibit the growth of multiple cancer cell lines, including breast and liver cancers .

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines. For instance, compounds derived from similar pyrazole structures have shown significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate that some derivatives are more potent than established chemotherapeutics like paclitaxel .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in interaction studies involving binding affinity to various biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound's efficacy as a therapeutic agent.

Interaction Studies

Preliminary studies suggest that this compound interacts with specific protein targets involved in cancer progression. For example, it may inhibit enzymes related to cell proliferation and survival pathways, indicating its potential use in targeted cancer therapies .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals distinct advantages based on their functional groups:

Compound NameStructureBiological ActivityUnique Features
Methyl 3-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)propanoateSimilar pyrazole structureAnticancer activityPropanoate group enhances lipophilicity
Ethyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetateEthyl instead of methylAntimicrobial propertiesEnhanced solubility due to ethyl group
Methyl 4-(2-aminoethoxy)-1H-pyrazole-3-carboxylateCarboxylate derivativeAnti-inflammatory effectsCarboxylic acid functionality increases polarity

This table highlights the unique properties of this compound, particularly its potential applications in drug development based on its specific functional groups .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score* Notable Features
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (802269-97-2) C₆H₉N₃O₂ 155.16 4-amino-pyrazole 0.90 Lacks the 2-aminoethoxy group; simpler structure with higher synthetic accessibility .
2-(4-Amino-1H-pyrazol-1-yl)ethanol (948571-47-9) C₅H₉N₃O 127.15 Ethanol-linked amino-pyrazole 0.86 Replaces methyl ester with ethanol; reduced stability under acidic conditions .
1-(2-Methoxyethyl)-1H-pyrazol-4-amine (948570-74-9) C₆H₁₁N₃O 141.17 Methoxyethyl-amino-pyrazole 0.81 Methoxyethyl group may hinder nucleophilic reactions compared to aminoethoxy .
Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate (1354952-64-9) C₆H₇ClN₂O₄S 238.65 4-chlorosulfonyl-pyrazole N/A Electrophilic sulfonyl chloride group enables cross-coupling reactions .
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate (2137980-04-0) C₈H₁₃N₃O₂ 183.21 Ethyl ester, 3-methyl-pyrazole N/A Ethyl ester increases lipophilicity; methyl substitution alters ring electronics .
Methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate (N/A) C₁₀H₁₁N₃O₂ 205.21 Pyridinyl-substituted pyrazole N/A Pyridine ring introduces coordination potential for metal-organic frameworks .

*Similarity scores are calculated based on structural overlap with the target compound .

Key Findings:

Functional Group Impact: The 2-aminoethoxy group in the target compound enhances water solubility compared to analogs like Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, which lacks this hydrophilic side chain .

Reactivity and Stability: The chlorosulfonyl variant (CAS 1354952-64-9) exhibits high electrophilicity, making it suitable for Suzuki-Miyaura couplings, unlike the target compound’s aminoethoxy group, which is more nucleophilic . The ethanol-linked analog (948571-47-9) shows reduced stability under acidic conditions due to the labile hydroxyl group .

Biological and Material Applications: Pyridinyl-substituted derivatives (e.g., Methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate) are preferred in coordination chemistry due to their metal-binding capacity, whereas the target compound’s aminoethoxy group is more suited for hydrogen-bond-driven interactions in enzyme inhibition .

Biological Activity

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₆H₁₁N₃O₂
  • Molecular Weight : 171.17 g/mol
  • CAS Number : 1193387-88-0

These properties highlight the compound's structure, which is crucial for understanding its interaction with biological targets.

Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant inhibitory effects on various kinases. For instance, a study focusing on pyrazole-based kinase inhibitors demonstrated that certain derivatives could selectively inhibit cyclin-dependent kinases (CDKs), leading to G2/M phase cell cycle arrest in cancer cells .

Anticancer Properties

  • Cell Cycle Arrest : Research has shown that compounds similar to this compound can induce cell cycle arrest at various concentrations. For example, a compound identified as 43d demonstrated an EC₅₀ of 33 nM against CDK16, leading to significant reductions in cell viability and increased apoptotic markers in treated cells .
  • Apoptosis Induction : The inhibition of CDK16 by these compounds was linked to increased rates of apoptosis, characterized by chromatin condensation and nuclear fragmentation. At higher concentrations (10 µM), the rate of pyknosis (a marker of apoptosis) increased significantly .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

StudyFindings
Yanagi et al. (2022)Identified that pyrazole derivatives led to G2/M phase arrest and increased apoptosis in cancer cell lines .
MDPI Study (2023)Highlighted the potential of pyrazole-based compounds as selective CDK inhibitors with low off-target effects .
Aladdin Scientific (2024)Provided synthesis pathways for various pyrazole derivatives, emphasizing their role in drug development .

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